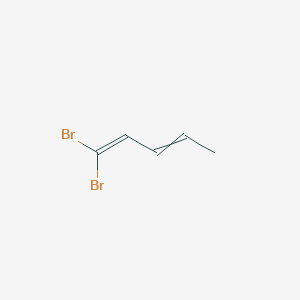
1,1-Dibromo-1,3-pentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromopenta-1,3-diene is an organic compound characterized by the presence of two bromine atoms attached to the first carbon of a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibromopenta-1,3-diene can be synthesized through the bromination of penta-1,3-diene. The reaction typically involves the addition of bromine (Br2) to penta-1,3-diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the first carbon.
Industrial Production Methods: Industrial production of 1,1-dibromopenta-1,3-diene may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted dienes.
Elimination Reactions: Under basic conditions, 1,1-dibromopenta-1,3-diene can undergo elimination reactions to form penta-1,3-diene.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)
Dienophiles: Maleic anhydride, acrylonitrile
Major Products:
- Substituted dienes
- Penta-1,3-diene
- Cyclohexene derivatives
Applications De Recherche Scientifique
1,1-Dibromopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The reactivity of 1,1-dibromopenta-1,3-diene is primarily due to the presence of the conjugated diene system and the electron-withdrawing bromine atoms. The compound can undergo electrophilic addition and substitution reactions, with the bromine atoms acting as leaving groups. The conjugated diene system allows for resonance stabilization of intermediates, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,1-Dichloropenta-1,3-diene: Similar to 1,1-dibromopenta-1,3-diene but with chlorine atoms instead of bromine.
Isoprene: A naturally occurring diene used in the synthesis of natural rubber.
Uniqueness: 1,1-Dibromopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other dienes. The bromine atoms enhance the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
77295-71-7 |
|---|---|
Formule moléculaire |
C5H6Br2 |
Poids moléculaire |
225.91 g/mol |
Nom IUPAC |
1,1-dibromopenta-1,3-diene |
InChI |
InChI=1S/C5H6Br2/c1-2-3-4-5(6)7/h2-4H,1H3 |
Clé InChI |
PQQAVRNNAPPTJZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
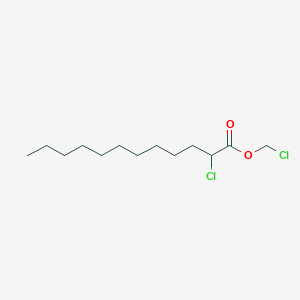
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
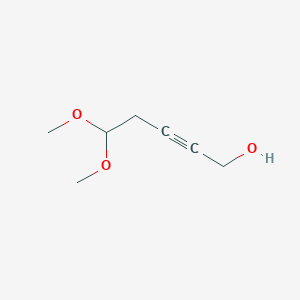


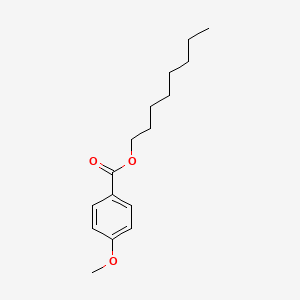
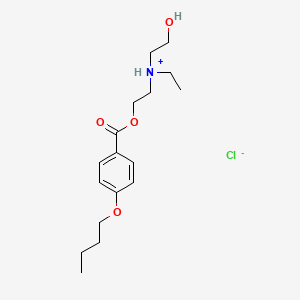

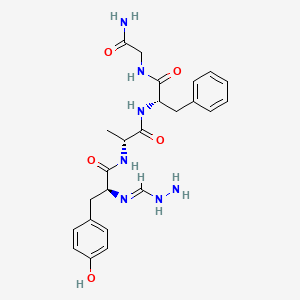
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
